molecular formula C11H9NO4 B554709 Phthaloyl-L-alanine CAS No. 4192-28-3

Phthaloyl-L-alanine

Cat. No.: B554709
CAS No.: 4192-28-3
M. Wt: 219.19 g/mol
InChI Key: OZWUITKBAWTEAQ-LURJTMIESA-N
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Description

Phthaloyl-L-alanine, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Phthaloyl-L-alanine interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to suppress nitric oxide production in murine cells stimulated with lipopolysaccharide . This interaction suggests that this compound may play a role in modulating inflammatory responses at the biochemical level.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. Most notably, it has been found to exhibit anti-inflammatory activity . It effectively suppresses nitric oxide production in murine cells stimulated with lipopolysaccharide . This suggests that this compound may influence cell function by modulating inflammatory responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, it has been found to inhibit the production of nitric oxide in murine cells stimulated with lipopolysaccharide . This suggests that this compound may exert its effects at the molecular level by modulating the activity of enzymes involved in nitric oxide production.

Temporal Effects in Laboratory Settings

It has been found that this compound derivatives exhibit anti-inflammatory activity , suggesting that they may have long-term effects on cellular function.

Dosage Effects in Animal Models

Given its observed anti-inflammatory activity , it is plausible that different dosages of this compound may have varying effects on inflammation in animal models.

Metabolic Pathways

Given that it is a derivative of the amino acid alanine , it is likely that it is involved in amino acid metabolism.

Properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWUITKBAWTEAQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352170
Record name Phthaloyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4192-28-3
Record name Phthaloyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.